molecular formula C20H23N5O3 B4952783 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide

Cat. No.: B4952783
M. Wt: 381.4 g/mol
InChI Key: DLGJDNBVNNDUOB-UHFFFAOYSA-N
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Description

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide is a complex organic compound with a unique structure that includes multiple pyrazole rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the individual pyrazole rings. These rings are then functionalized with acetyl and methoxyphenyl groups through a series of reactions. Common reagents used in these reactions include acetyl chloride, dimethylpyrazole, and methoxybenzyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-[2-[(2-methoxyphenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-20(15(3)26)14(2)24(23-13)12-19(27)22-18-9-10-21-25(18)11-16-7-5-6-8-17(16)28-4/h5-10H,11-12H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGJDNBVNNDUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=NN2CC3=CC=CC=C3OC)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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